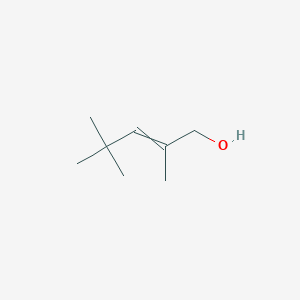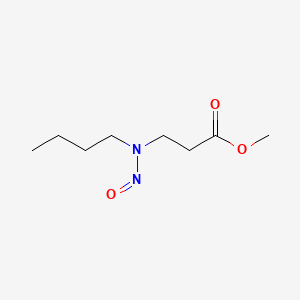
N-Butyl-N-(2-carboxyethyl)nitrosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(2-carboxyethyl)nitrosamine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco smoke . This compound, specifically, has been studied for its role in inducing bladder cancer in preclinical models .
準備方法
Synthetic Routes and Reaction Conditions: N-Butyl-N-(2-carboxyethyl)nitrosamine can be synthesized through the nitrosation of secondary amines. A common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods: Industrial production of nitrosamines, including this compound, typically involves large-scale nitrosation processes. These processes often use sodium nitrite as the nitrosating agent in the presence of secondary amines .
化学反応の分析
Types of Reactions: N-Butyl-N-(2-carboxyethyl)nitrosamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines .
科学的研究の応用
N-Butyl-N-(2-carboxyethyl)nitrosamine has been extensively used in scientific research, particularly in the study of bladder cancer. It is a preferred model for inducing bladder cancer in mice due to its high reproducibility and genetic fidelity to human disease . Additionally, this compound is used in toxicological studies to understand the carcinogenic mechanisms of nitrosamines .
作用機序
The mechanism of action of N-Butyl-N-(2-carboxyethyl)nitrosamine involves the formation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species cause DNA damage, leading to mutations and potentially cancer . The compound undergoes enzymatic α-hydroxylation, forming unstable intermediates that decompose to DNA-alkylating agents .
類似化合物との比較
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopyrrolidine (NPYR)
Comparison: N-Butyl-N-(2-carboxyethyl)nitrosamine is unique due to its specific application in bladder cancer research. While other nitrosamines like NDMA and NDEA are also potent carcinogens, they are more commonly associated with liver cancer . The structural differences among these compounds influence their reactivity and the types of cancers they induce .
特性
CAS番号 |
51938-21-7 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
methyl 3-[butyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-3-4-6-10(9-12)7-5-8(11)13-2/h3-7H2,1-2H3 |
InChIキー |
OZQOCSYHTLQBCN-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC(=O)OC)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


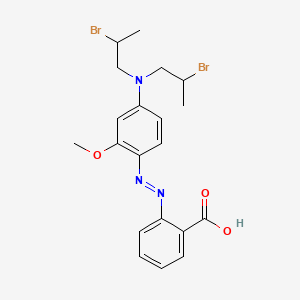
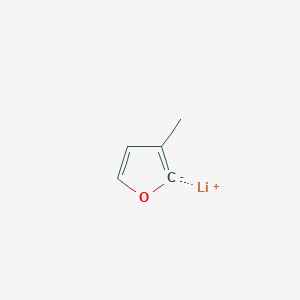

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
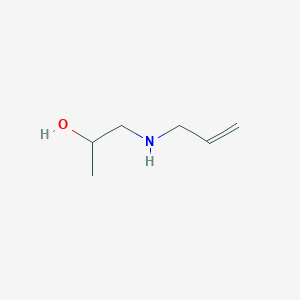
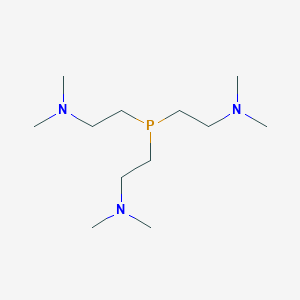
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
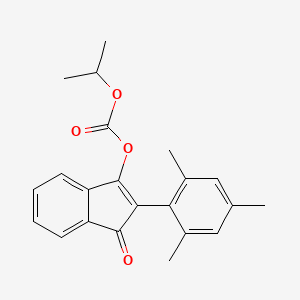
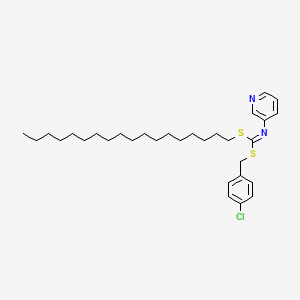
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
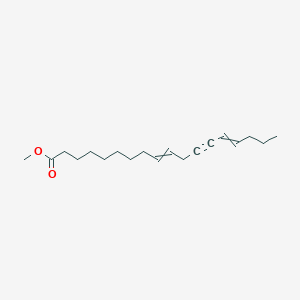
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
